2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the condensation of an appropriate o-phenylenediamine with a suitable ketone to form the benzodiazepine core.
Acylation: The benzodiazepine core is then acylated with 2,4,6-trimethylphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the acetamide moiety.
Reduction: Reduction reactions could target the oxo group or the benzodiazepine ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
Medically, this compound may have potential as a therapeutic agent. Its benzodiazepine core suggests possible applications in treating anxiety, insomnia, or seizures.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide likely involves binding to specific receptors in the central nervous system, such as the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide apart is its specific substitution pattern, which may confer unique pharmacological properties or synthetic utility.
Properties
Molecular Formula |
C26H25N3O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O2/c1-17-13-18(2)26(19(3)14-17)28-24(30)16-29-23-12-8-7-11-21(23)27-22(15-25(29)31)20-9-5-4-6-10-20/h4-14H,15-16H2,1-3H3,(H,28,30) |
InChI Key |
YKGRJJVTMIFBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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